

2-Fluoropropane: A Technical Guide to its Research Applications

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Compound of Interest

Compound Name: 2-Fluoropropane

Cat. No.: B1329498

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropropane, also known as isopropyl fluoride, is a halogenated hydrocarbon with the chemical formula C_3H_7F .^{[1][2]} While not as commonly utilized as other organofluorine compounds, its unique physicochemical properties make it a molecule of interest in various research and industrial applications. This technical guide provides a comprehensive overview of **2-Fluoropropane**, including its properties, synthesis, and potential research applications, with a focus on providing practical information for laboratory use.

Core Properties of 2-Fluoropropane

2-Fluoropropane is a colorless, odorless gas at room temperature.^{[2][3]} Its physical and chemical properties are summarized in the table below. The presence of the highly electronegative fluorine atom introduces a significant dipole moment, influencing its reactivity and intermolecular interactions.^[1]

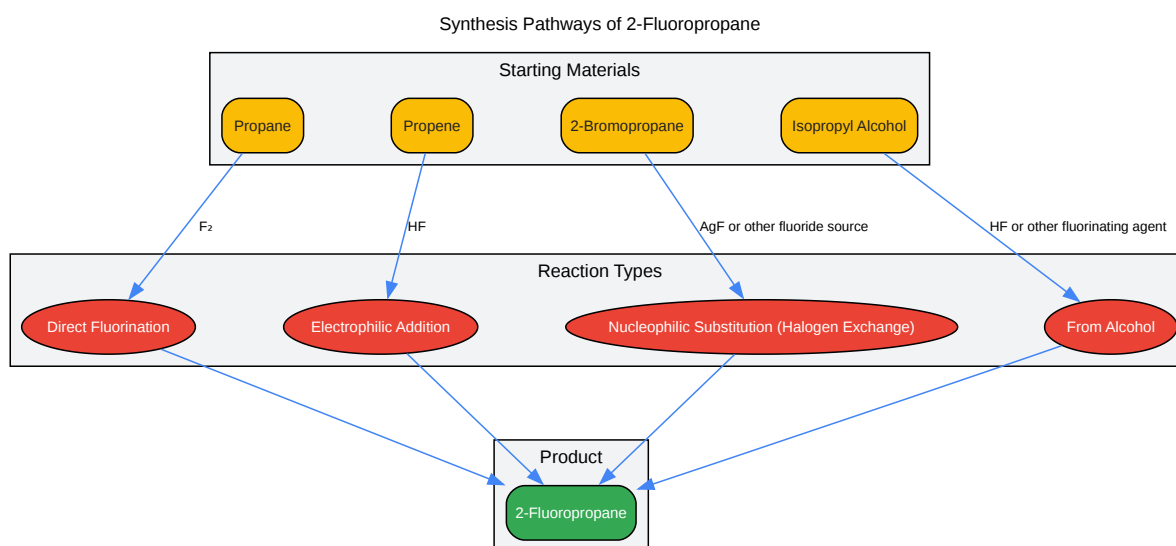
Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	C ₃ H ₇ F	[2] [3]
Molecular Weight	62.09 g/mol	[2] [3]
CAS Number	420-26-8	[2] [3]
Boiling Point	-10 °C to -42 °C	[2] [3]
Melting Point	-133.4 °C	[2]
Density	0.969 g/cm ³	[2]
Refractive Index	1.3282	[2]

Synthesis of 2-Fluoropropane

The synthesis of **2-Fluoropropane** can be achieved through several routes, primarily involving nucleophilic substitution or electrophilic addition reactions. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis Pathways Overview



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Caption: Overview of synthetic routes to **2-Fluoropropane**.

Experimental Protocols

Protocol 1: Synthesis from 2-Bromopropane via Halogen Exchange (Representative Protocol)

This protocol describes a generalized procedure for the synthesis of **2-Fluoropropane** from 2-bromopropane using a metal fluoride salt. Silver fluoride (AgF) is a common reagent for this type of transformation.

Materials:

- 2-Bromopropane

- Silver(I) fluoride (AgF)
- Anhydrous acetonitrile (MeCN)
- Dry glassware
- Magnetic stirrer and heating mantle
- Condenser and collection apparatus suitable for a low-boiling point gas

Procedure:

- Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
- Charge the flask with anhydrous acetonitrile and silver(I) fluoride.
- Slowly add 2-bromopropane to the stirred suspension.
- Gently heat the reaction mixture to reflux to promote the halogen exchange.
- The gaseous **2-Fluoropropane** product will pass through the condenser. Collect the product in a cold trap cooled with a suitable coolant (e.g., dry ice/acetone).
- Monitor the reaction progress by gas chromatography (GC) analysis of the collected gas.
- Upon completion, the collected **2-Fluoropropane** can be further purified by distillation if necessary.

Note: This is a representative protocol and may require optimization for specific laboratory conditions. Appropriate safety precautions for handling flammable gases and silver compounds should be taken.

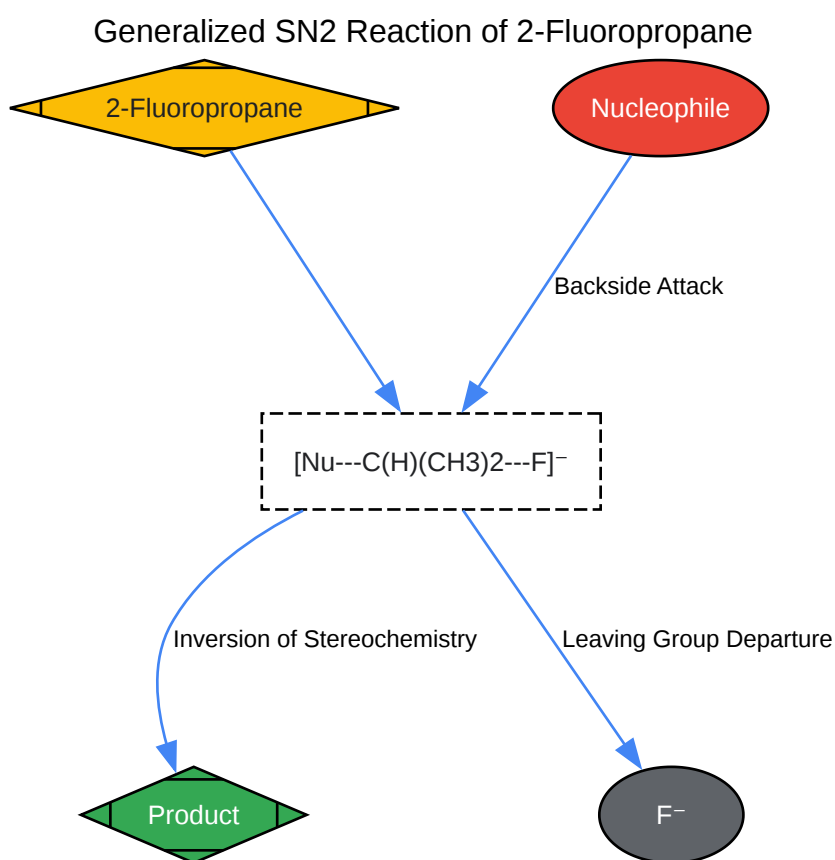
Research Applications of 2-Fluoropropane

The research applications of **2-Fluoropropane** are primarily centered around its use as a synthetic intermediate, a solvent, and in the study of reaction kinetics.

Intermediate in Organic Synthesis

2-Fluoropropane serves as a building block for the introduction of the isopropyl fluoride moiety into more complex molecules.[2] It can undergo nucleophilic substitution and elimination reactions to generate a variety of derivatives.

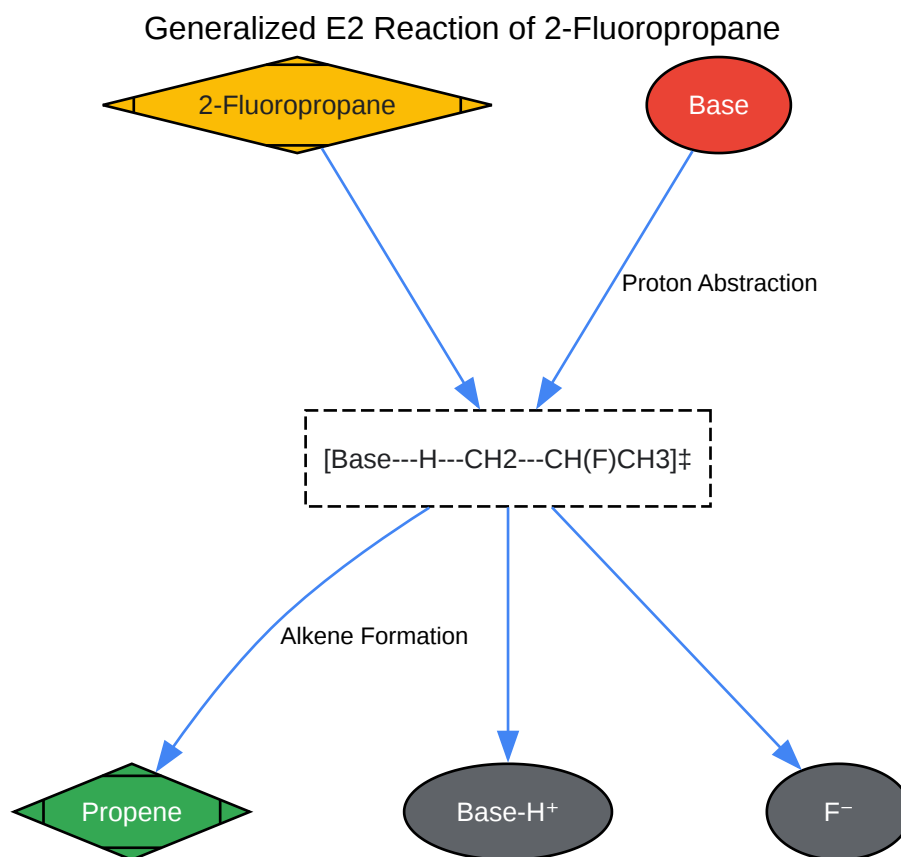
Nucleophilic Substitution (SN2) Reaction Pathway



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Caption: SN2 reaction mechanism of **2-Fluoropropane**.

Elimination (E2) Reaction Pathway



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Caption: E2 elimination reaction mechanism of **2-Fluoropropane**.

Niche Solvent Applications

Due to its low boiling point and relatively low toxicity, **2-Fluoropropane** has been considered as a potential environmentally friendly solvent.[2] Its gaseous nature at standard conditions requires specialized high-pressure or low-temperature equipment for use as a liquid-phase solvent. Its moderate polarity suggests it could be suitable for a range of organic transformations.[1]

Studies in Chemical Reaction Kinetics

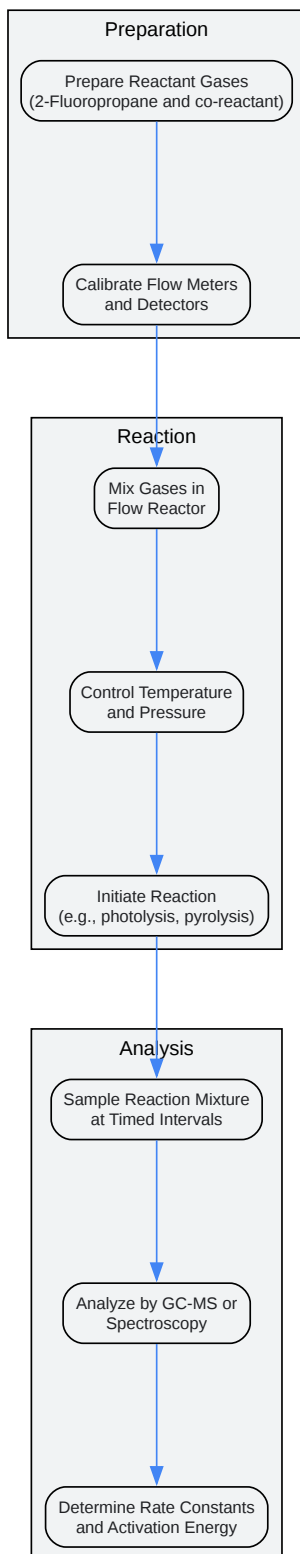
The difference in activation energies between **2-fluoropropane** and its isomer, 1-fluoropropane, in reactions such as with hydrogen fluoride, provides a valuable system for studying the influence of molecular structure on reaction rates.[2][3] Such studies contribute to

a fundamental understanding of reaction mechanisms and can aid in the development of new catalysts.

Experimental Workflow for Kinetic Studies

The following is a generalized workflow for studying the gas-phase reaction kinetics of **2-Fluoropropane**.

Workflow for Gas-Phase Kinetic Study of 2-Fluoropropane

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